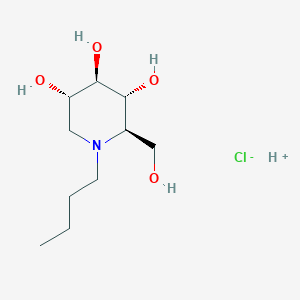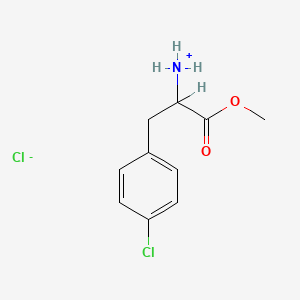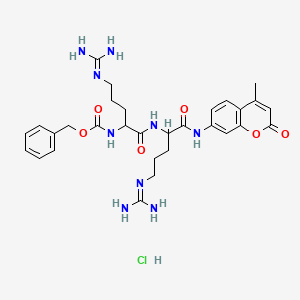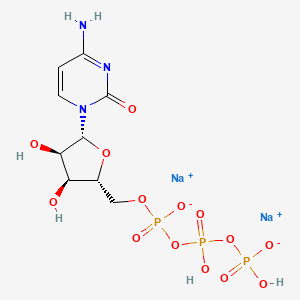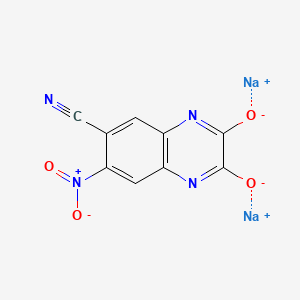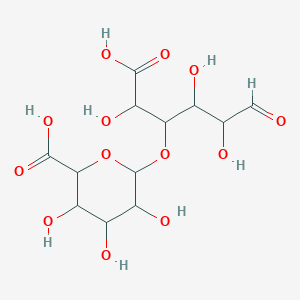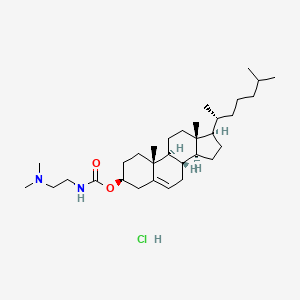
DC-Chol (hydrochloride)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: DC-Chol (hydrochloride) is synthesized from cholesterol through a series of chemical reactions. The primary synthetic route involves the reaction of cholesterol with dimethylaminoethyl chloride in the presence of a base to form the intermediate compound, which is then reacted with hydrochloric acid to yield DC-Chol (hydrochloride) .
Industrial Production Methods: In industrial settings, the production of DC-Chol (hydrochloride) involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
Chemical Reactions Analysis
Types of Reactions: DC-Chol (hydrochloride) primarily undergoes substitution reactions due to the presence of the dimethylaminoethyl group. It can also participate in electrostatic interactions with negatively charged molecules, such as nucleic acids .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that can replace the dimethylaminoethyl group under mild conditions.
Electrostatic Interactions: DC-Chol (hydrochloride) forms complexes with nucleic acids in aqueous solutions, typically in the presence of helper lipids like dioleoylphosphatidylethanolamine (DOPE).
Major Products: The major products formed from these reactions are typically lipoplexes, which are complexes of DC-Chol (hydrochloride) with nucleic acids. These lipoplexes are used for gene delivery applications .
Scientific Research Applications
DC-Chol (hydrochloride) has a wide range of applications in scientific research:
Drug Delivery: DC-Chol (hydrochloride) is used to deliver chemotherapeutic agents into cells, enhancing the efficacy of cancer treatments.
Biological Research: It is employed in the study of cellular processes and the development of new therapeutic strategies.
Industrial Applications: DC-Chol (hydrochloride) is used in the production of liposomal formulations for various biomedical applications.
Mechanism of Action
DC-Chol (hydrochloride) exerts its effects through the formation of cationic liposomes that can encapsulate nucleic acids. These liposomes interact with the negatively charged cell membrane, facilitating the uptake of the nucleic acids into the cell. Once inside the cell, the liposomes destabilize the endosomal membrane, releasing the nucleic acids into the cytoplasm . The molecular targets and pathways involved include the endosomal escape mechanism and the subsequent expression of the delivered genes .
Comparison with Similar Compounds
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): Another cationic lipid used for gene delivery.
DOPE (dioleoylphosphatidylethanolamine): Often used as a helper lipid in combination with cationic lipids like DC-Chol (hydrochloride).
Uniqueness: DC-Chol (hydrochloride) is unique due to its cholesterol backbone, which provides stability and biocompatibility. Its ability to form stable lipoplexes with nucleic acids makes it highly effective for gene delivery applications .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H/t23-,25+,26+,27-,28+,29+,31+,32-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSJGHXHUZXNF-LXZPIJOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


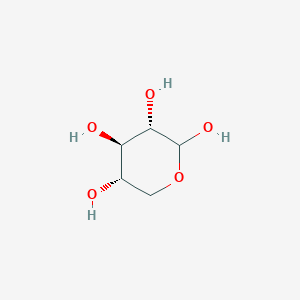
![disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7803672.png)
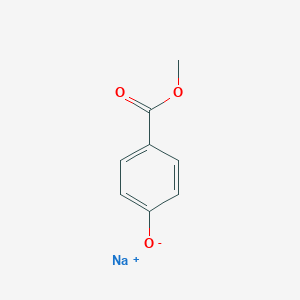
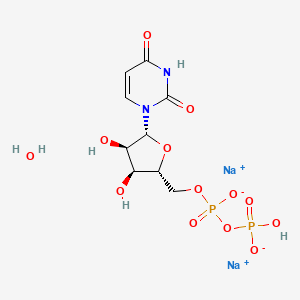
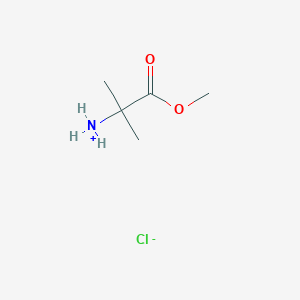
![azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B7803692.png)
